Bienvenue dans la boutique en ligne BenchChem!

4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Lipophilicity Molecular Weight Structure-Activity Relationship (SAR)

4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS: 898456-03-6) is a synthetic hybrid molecule featuring a quinazolinone core linked to a sulfonamide-bearing phenyl ring via a meta-substituted bridge. Belonging to the class of substituted benzenesulfonamides, it is characterized by a distinctive 4-butoxy terminal group absent in most common analogs.

Molecular Formula C25H25N3O4S
Molecular Weight 463.55
CAS No. 898456-03-6
Cat. No. B2580392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
CAS898456-03-6
Molecular FormulaC25H25N3O4S
Molecular Weight463.55
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C25H25N3O4S/c1-3-4-16-32-21-12-14-22(15-13-21)33(30,31)27-19-8-7-9-20(17-19)28-18(2)26-24-11-6-5-10-23(24)25(28)29/h5-15,17,27H,3-4,16H2,1-2H3
InChIKeyYJSPUGYFQMRJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898456-03-6 | 4-Butoxy-Quinazolinone Benzenesulfonamide for Niche SAR and Lipophilic Probe Design


4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS: 898456-03-6) is a synthetic hybrid molecule featuring a quinazolinone core linked to a sulfonamide-bearing phenyl ring via a meta-substituted bridge [1]. Belonging to the class of substituted benzenesulfonamides, it is characterized by a distinctive 4-butoxy terminal group absent in most common analogs. With a molecular formula of C25H25N3O4S and a molecular weight of 463.55 g/mol, it is primarily utilized as a specialized building block or a lipophilic probe in medicinal chemistry campaigns targeting kinase inhibition, carbonic anhydrase modulation, or diuretic mechanisms [1][2].

898456-03-6 | Critical Structural Nuances Preventing Direct Analog Interchange


Generic substitution among quinazoline-sulfonamide hybrids is precluded by the profound impact of terminal substituents on lipophilicity, target binding, and pharmacokinetic profile. The 4-butoxy tail in compound 898456-03-6 is not a minor variation; it significantly increases the molecular weight (463.55 vs 419.5–435.5 for shorter-chain or alkyl analogs) and calculated LogP, altering membrane permeability and metabolic stability [1]. In a related diuretic series, even subtle changes in the sulfonamide's substitution pattern led to dramatic differences in in vivo efficacy, with the most potent compound being a 4-nitro derivative, not an alkoxy one [1]. Simple replacement with a 3,4-dimethyl or 4-ethoxy analog would yield a molecule with fundamentally different physicochemical properties and, consequently, divergent SAR, making direct interchange scientifically invalid without extensive re-validation .

898456-03-6 | Quantified Differentiation: SAR, Physicochemical & Procurement Data


Size and Lipophilicity Augmentation vs. 3,4-Dimethyl Analog

The 4-butoxy substitution in the target compound introduces substantial bulk and lipophilicity compared to a compact 3,4-dimethyl analog (CAS 898428-88-1). This is evidenced by a higher molecular weight (463.55 vs. 419.5 g/mol) and an increased number of rotatable bonds, which is a primary determinant of non-polar surface area and membrane interaction potential . This alteration is crucial for probing hydrophobic sub-pockets in biological targets.

Lipophilicity Molecular Weight Structure-Activity Relationship (SAR) Quinazolinone

Chain Length Extension Beyond 4-Ethoxy Analog for Enhanced Target Residence

Extending the alkoxy chain from ethoxy to butoxy represents a strategic move to fill a larger hydrophobic cavity, a concept well-precedented in medicinal chemistry. The target compound's butoxy chain (MW contribution ~57 Da) contrasts with the 4-ethoxy analog's shorter chain. This extension can potentially slow metabolic N-dealkylation, a common clearance pathway, and increase steric bulk near the sulfonamide moiety, modulating its interaction with target enzymes like carbonic anhydrase [1]. While direct biological data is unavailable, the structural difference is starkly quantifiable.

Hydrophobic Interaction Drug Design Metabolic Stability Quinazoline

Commercially Defined Purity and Entry-Level Quantities from a Global Supplier

Unlike many custom-synthesized niche analogs, 4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is offered as an off-the-shelf screening compound with a guaranteed minimum purity. Life Chemicals provides this compound at a defined purity of 90%+, with procurement options including a 20 mg solid ($99.0) and a 20 µmol solution ($79.0), enabling immediate dose-response evaluation without synthesis delay [1]. This contrasts with many close analogs which must be custom-synthesized with unknown yields and timelines.

Procurement Hit-to-Lead Screening Compound Chemistry

898456-03-6 | Optimal Procurement and Experimental Deployment Scenarios


Probing Hydrophobic Sub-pockets in Kinase and Enzyme Targets

Based on its substantially increased bulk and lipophilicity compared to smaller analogs, this compound is optimally deployed as a chemical probe to map extended hydrophobic regions within the active sites of kinases or carbonic anhydrase isoforms. Its butoxy tail can reach cavities inaccessible to methyl- or ethoxy- substituted variants, helping crystallographers and computational chemists define the limits of a target's lipophilic space [1].

SAR Studies on Metabolic Stability

This compound serves as a critical member in a homologous series of alkoxy chain analogs. Pairing it with a 4-methoxy or 4-ethoxy comparator in a microsomal stability assay provides direct experimental data on how alkoxy chain length impacts oxidative metabolism, a key parameter for optimizing a quinazoline-based lead series [1].

Rapid Hit Validation in Medium-Throughput Screening

The commercial availability of this compound in a pre-weighed, quality-controlled format (90%+ purity) from a major supplier allows for immediate dissolution and testing in a biochemical assay. This is a superior alternative to procuring a similar but custom-only analog, saving significant time and resources during the early stages of a drug discovery program [2].

Quote Request

Request a Quote for 4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.